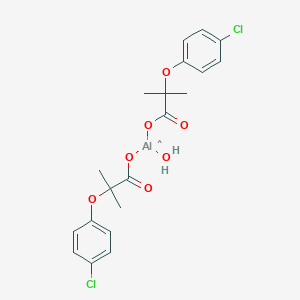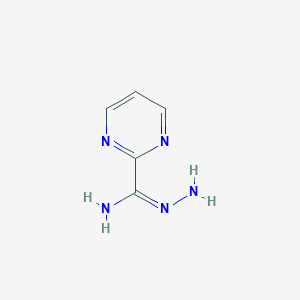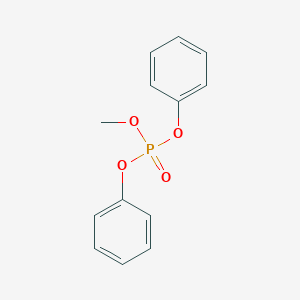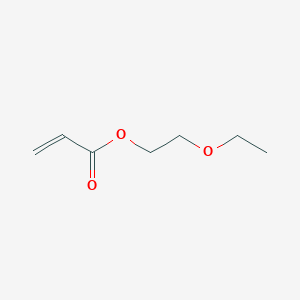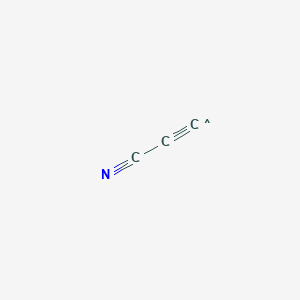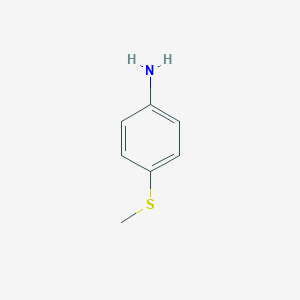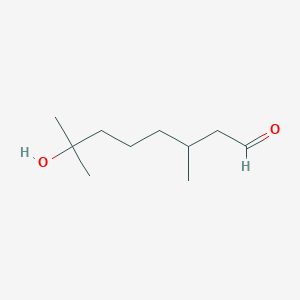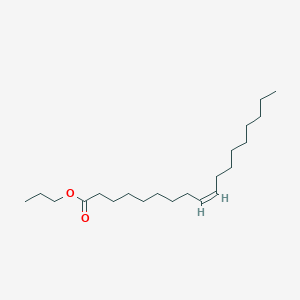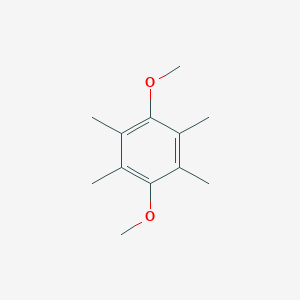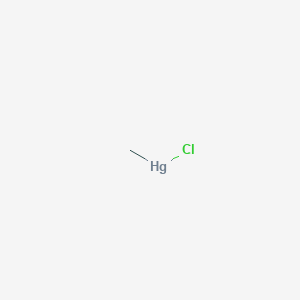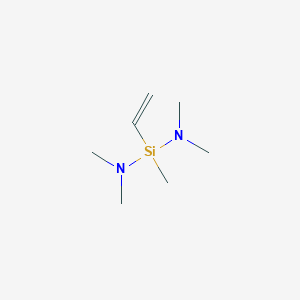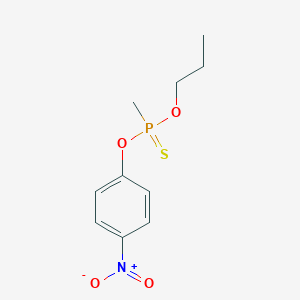
Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester, also known as Methyl Parathion, is a widely used organophosphate insecticide. It is a colorless to brown liquid with a garlic-like odor and is highly toxic to humans and animals. Methyl Parathion is used to control various pests in agriculture, forestry, and public health programs.
Mécanisme D'action
Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This results in an accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately causing paralysis and death.
Effets Biochimiques Et Physiologiques
Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion exposure can cause a range of biochemical and physiological effects in humans and animals. These effects include respiratory distress, muscle weakness, convulsions, and coma. Long-term exposure can lead to chronic health problems such as cancer, reproductive disorders, and neurological damage.
Avantages Et Limitations Des Expériences En Laboratoire
Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion is a useful tool for studying the toxicological effects of organophosphate insecticides on various organisms. However, its highly toxic nature makes it difficult to handle in the laboratory, and strict safety precautions must be taken to avoid exposure.
Orientations Futures
There are several future directions for research on Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion. One area of interest is the development of safer and more effective alternatives to organophosphate insecticides. Another area of research is the investigation of the long-term health effects of exposure to pesticides on human health. Additionally, further studies are needed to better understand the mechanisms of toxicity of Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion and other organophosphate insecticides on the nervous system.
Conclusion:
Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion is a highly toxic organophosphate insecticide widely used in agriculture, forestry, and public health programs. It has been extensively studied in scientific research to investigate its toxicological effects on various organisms. Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion inhibits the activity of acetylcholinesterase, leading to overstimulation of the nervous system and ultimately causing paralysis and death. While Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion is a useful tool for studying the toxicological effects of organophosphate insecticides, its highly toxic nature makes it difficult to handle in the laboratory. Further research is needed to develop safer and more effective alternatives to organophosphate insecticides and to better understand the long-term health effects of exposure to pesticides on human health.
Méthodes De Synthèse
Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion is synthesized by reacting O-4-nitrophenol with O,O-Dimethyl phosphorochloridothioate and propyl alcohol. The reaction takes place in the presence of a catalyst, such as triethylamine. The resulting product is then purified by distillation and recrystallization.
Applications De Recherche Scientifique
Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion has been widely used in scientific research to study its toxicological effects on various organisms. It has been used to investigate the mechanism of action of organophosphate insecticides on the nervous system. Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester Parathion has also been used to study the effects of environmental exposure to pesticides on human health.
Propriétés
Numéro CAS |
1085-34-3 |
|---|---|
Nom du produit |
Phosphonothioic acid, methyl-, O-(4-nitrophenyl) O-propyl ester |
Formule moléculaire |
C10H14NO4PS |
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
methyl-(4-nitrophenoxy)-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14NO4PS/c1-3-8-14-16(2,17)15-10-6-4-9(5-7-10)11(12)13/h4-7H,3,8H2,1-2H3 |
Clé InChI |
CUONSTMEQBVTLL-UHFFFAOYSA-N |
SMILES |
CCCOP(=S)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CCCOP(=S)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



